Regramostim is a recombinant form of granulocyte-macrophage colony-stimulating factor, which is a glycoprotein produced primarily by activated T cells and macrophages. It plays a crucial role in hematopoiesis, stimulating the proliferation, differentiation, and activation of granulocytes and macrophages. Regramostim is produced using Chinese hamster ovary cells and is characterized by its specific amino acid sequence and degree of glycosylation, which differentiates it from other forms like sargramostim and molgramostim .
The synthesis of regramostim involves advanced biotechnological techniques such as solid-phase peptide synthesis and native chemical ligation. These methods allow for the construction of complex glycoproteins by assembling smaller peptide fragments into a larger, functional protein structure .
The synthesis typically starts with the design of peptide fragments that can be synthesized separately and then ligated together. The use of protective groups during synthesis helps prevent unwanted reactions, ensuring that only the desired bonds are formed during ligation .
Regramostim consists of a polypeptide chain that folds into a specific three-dimensional structure essential for its biological activity. The detailed molecular structure includes several glycosylation sites that contribute to its stability and activity in vivo.
Regramostim undergoes various biochemical interactions, primarily with its receptor, the granulocyte-macrophage colony-stimulating factor receptor. Upon binding, it initiates a cascade of intracellular signaling pathways that promote cell proliferation and differentiation.
The receptor activation leads to phosphorylation events that trigger downstream signaling pathways involving various kinases. These reactions are crucial for mediating the effects of regramostim on hematopoietic cells .
Regramostim exerts its effects by binding to specific receptors on the surface of hematopoietic progenitor cells. This interaction activates signaling pathways that lead to increased production and activation of granulocytes and macrophages.
The binding affinity and subsequent signal transduction mechanisms are influenced by the degree of glycosylation present on regramostim, which can affect its pharmacokinetics and biological efficacy .
Regramostim is typically presented as a lyophilized powder that must be reconstituted before administration. It is soluble in sterile water for injection.
Relevant analyses indicate that variations in glycosylation can impact the protein's stability and immunogenicity .
Regramostim is primarily used in clinical settings to treat conditions associated with neutropenia, particularly in patients undergoing chemotherapy or bone marrow transplantation. It enhances recovery from myelosuppression by stimulating the production of white blood cells, thereby reducing the risk of infections .
Additionally, research continues into its potential applications in treating various hematological disorders and enhancing immune responses in immunocompromised patients.
Regramostim is a recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF) produced in Chinese Hamster Ovary (CHO) cells. Unlike its bacterial-derived counterpart molgramostim (non-glycosylated) or yeast-derived sargramostim (Leukine®), regramostim maintains the identical 127-amino acid backbone of endogenous human GM-CSF. This contrasts with sargramostim, which contains a leucine-for-arginine substitution at position 23 (R23L) to enhance stability during yeast expression. Regramostim's preservation of the native amino acid sequence supports its structural congruence with endogenous GM-CSF, potentially minimizing immunogenic risks associated with sequence variations. The absence of artificial N-terminal methionine residues—common in bacterial expression systems—further aligns its primary structure with naturally occurring GM-CSF [1] [3] [5].
Glycosylation critically influences the stability, solubility, receptor binding, and pharmacokinetics of GM-CSF therapeutics. Regramostim exhibits complex mammalian-type glycosylation due to its CHO cell expression system, characterized by:
Functional Implications:
Table 1: Glycosylation Profiles of Recombinant GM-CSF Variants
Property | Regramostim (CHO) | Sargramostim (Yeast) | Molgramostim (E. coli) |
---|---|---|---|
Expression System | Chinese Hamster Ovary | Saccharomyces cerevisiae | Escherichia coli |
Glycosylation Type | Mammalian N/O-linked | High-mannose N-linked | None |
Molecular Weight Range | 15–35 kDa | 18–32 kDa | 14.7 kDa |
Sialylation | Yes | Limited | No |
Glycan Homogeneity | Moderate | Low | N/A |
Key Stability Feature | Protease resistance | Thermal stability | Aggregation-prone |
Regramostim is produced using CHO cell lines engineered to express the human CSF2 gene. This system leverages mammalian cellular machinery for:
Critical Process Parameters:1. Serum-Free Media (SFM) Optimization:- Insulin, transferrin, selenium, and glucose are pivotal additives. Statistical optimization (e.g., Response Surface Methodology) enhances yield:Example: Insulin at 1.1 g/L, transferrin at 0.545 g/L, selenium at 0.000724 g/L, and glucose at 1.4 g/L boosted rhGM-CSF titers to 3.5 g/L in CHO cultures [4].- Lipid supplements (e.g., linoleic acid) improve membrane integrity and glycosylation fidelity [7].
Table 2: Key Media Components for CHO-Based Regramostim Production
Component | Function | Optimized Concentration | Impact on Yield/Quality |
---|---|---|---|
Insulin | Cell growth/proliferation | 1.1 g/L | ↑ Viable cell density (1.5–2X) |
Transferrin | Iron transport/metabolism | 0.545 g/L | ↑ Specific productivity (30%) |
Selenium | Antioxidant (glutathione synthesis) | 0.000724 g/L | ↓ Oxidative stress, ↑ cell viability |
Glucose | Energy source | 1.4 g/L | Prevents lactate accumulation |
Zinc Sulfate | Cofactor for metalloenzymes | 60 µM | ↑ mAb yield (2–6.5X)* |
*Data adapted from serum-free media studies for recombinant proteins in CHO cells [4] [7].*Antibody data shown as proxy for GM-CSF process relevance.
CHO Cells:
Alternative Systems:
Table 3: Expression Platform Comparison for Recombinant GM-CSF
Parameter | CHO Cells | E. coli | Pichia pastoris | Sf9 Insect Cells |
---|---|---|---|---|
Glycosylation | Human-like | None | Hypermannosylated | Paucimannose |
Production Time | 14–21 days | 3–5 days | 5–7 days | 7–10 days |
Upstream Cost | High | Low | Moderate | Moderate |
Titer (GM-CSF) | 3.5 g/L* | 1–2 g/L (inclusion bodies) | 0.5–1 g/L | 0.2–0.5 g/L |
Key Quality Risk | Batch variability | Aggregates, endotoxins | Immunogenicity | Non-human glycans |
*Reported titer for optimized CHO serum-free media [4].
Concluding Remarks
Regramostim exemplifies the critical role of expression systems in dictating the structural and functional attributes of biotherapeutics. Its CHO-derived mammalian glycosylation differentiates it from GM-CSF analogs produced in prokaryotic or lower eukaryotic hosts, balancing bioactivity, stability, and immunogenic safety. Advances in media design and glycoengineering continue to refine its production, though cost and scalability challenges persist. Future innovations may harness CRISPR-engineered CHO cells with humanized glycosylation pathways to further optimize clinical performance [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7